molecular formula C14H16ClO2P B14342425 Phosphonium, bis(hydroxymethyl)diphenyl-, chloride CAS No. 96776-80-6

Phosphonium, bis(hydroxymethyl)diphenyl-, chloride

Katalognummer: B14342425
CAS-Nummer: 96776-80-6
Molekulargewicht: 282.70 g/mol
InChI-Schlüssel: OQBWLGSTUDYSJM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphonium, bis(hydroxymethyl)diphenyl-, chloride is a phosphonium salt with the chemical formula [PPh2(CH2OH)2]+Cl-. This compound is characterized by the presence of two hydroxymethyl groups and two phenyl groups attached to the phosphorus atom, along with a chloride anion. It is a versatile compound used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphonium, bis(hydroxymethyl)diphenyl-, chloride can be synthesized through the reaction of diphenylphosphine with formaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{PPh}_2\text{H} + 2 \text{CH}_2\text{O} + \text{HCl} \rightarrow [\text{PPh}_2(\text{CH}_2\text{OH})_2]+\text{Cl}- ]

Industrial Production Methods

Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphonium, bis(hydroxymethyl)diphenyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form phosphine oxides.

    Substitution: The chloride anion can be substituted with other nucleophiles.

    Addition: The compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used.

    Addition: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphonium salts.

    Addition: Adducts with electrophiles.

Wissenschaftliche Forschungsanwendungen

Phosphonium, bis(hydroxymethyl)diphenyl-, chloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of phosphonium, bis(hydroxymethyl)diphenyl-, chloride involves its ability to form stable complexes with various substrates. The phosphorus atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the stabilization of reaction intermediates. The hydroxymethyl groups can participate in hydrogen bonding, further stabilizing the compound and its complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: Similar in structure but lacks the hydroxymethyl groups.

    Tetrakis(hydroxymethyl)phosphonium chloride: Contains four hydroxymethyl groups instead of two.

    Diphenylphosphine: Lacks the hydroxymethyl groups and chloride anion.

Uniqueness

Phosphonium, bis(hydroxymethyl)diphenyl-, chloride is unique due to the presence of both hydroxymethyl and phenyl groups attached to the phosphorus atom. This combination imparts unique chemical properties, making it a versatile reagent in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

96776-80-6

Molekularformel

C14H16ClO2P

Molekulargewicht

282.70 g/mol

IUPAC-Name

bis(hydroxymethyl)-diphenylphosphanium;chloride

InChI

InChI=1S/C14H16O2P.ClH/c15-11-17(12-16,13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12H2;1H/q+1;/p-1

InChI-Schlüssel

OQBWLGSTUDYSJM-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)[P+](CO)(CO)C2=CC=CC=C2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.